Product packaging for Benzyl 3-nitropyrrolidine-1-carboxylate(Cat. No.:)

Benzyl 3-nitropyrrolidine-1-carboxylate

Cat. No.: B12983289
M. Wt: 250.25 g/mol
InChI Key: MCRJCHCWUIYORY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance of Pyrrolidine (B122466) Derivatives as Heterocyclic Scaffolds

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, represents one of the most important structural motifs in the field of organic and medicinal chemistry. This saturated scaffold is a prominent feature in a vast number of natural products, pharmaceuticals, and biologically active compounds. The significance of pyrrolidine derivatives stems from their unique three-dimensional structure, which is non-planar and provides excellent stereochemical diversity.

These scaffolds are considered "chiral building blocks," enabling the synthesis of complex molecules with specific spatial arrangements. The presence of multiple stereogenic centers in functionalized pyrrolidines allows chemists to explore chemical space in three dimensions, a critical aspect in the design of molecules that interact with biological targets like enzymes and receptors. nbinno.com Consequently, the pyrrolidine nucleus is a favored scaffold in drug design and is found in numerous drugs approved by the U.S. Food and Drug Administration (FDA).

Academic Relevance of Benzyl (B1604629) 3-nitropyrrolidine-1-carboxylate as a Key Intermediate

Benzyl 3-nitropyrrolidine-1-carboxylate is a specialized derivative that serves as a highly valuable intermediate in multi-step organic synthesis. Its academic relevance is not as a final product, but as a precursor for more complex and functionally diverse molecules. The structure combines three key features that make it synthetically useful:

The Pyrrolidine Core: Provides the fundamental heterocyclic framework.

The N-benzyloxycarbonyl (Cbz or Z) group: A widely used protecting group for the nitrogen atom of the pyrrolidine ring. The Cbz group is stable under a variety of reaction conditions but can be selectively removed when needed, typically through catalytic hydrogenolysis. total-synthesis.comorganic-chemistry.org This allows for precise chemical modifications to other parts of the molecule without unintended reactions at the nitrogen atom.

The 3-nitro group: This electron-withdrawing group is a versatile chemical handle. Its primary utility lies in its capacity to be reduced to a primary amine (–NH2).

The conversion of the 3-nitro group to a 3-amino group is a pivotal transformation. This reduction creates Benzyl 3-aminopyrrolidine-1-carboxylate, opening a pathway to introduce a wide array of substituents by reacting the newly formed amine with different electrophiles. This strategic functionalization is central to building libraries of compounds for drug discovery and materials science. For instance, 3-nitropyrrolidines produced through methods like dipolar cycloaddition can be subjected to chemoselective hydrogenation to yield the corresponding 3-aminopyrrolidines. researchgate.net

Chemical Properties and Synthetic Utility

While extensive experimental data for this compound is not widely available in public literature, its fundamental properties can be derived from its structure.

PropertyData
Molecular Formula C₁₂H₁₄N₂O₄
Molar Mass 250.25 g/mol
IUPAC Name This compound
Synonyms N-Cbz-3-nitropyrrolidine
Physical State Data not available in published literature
Solubility Data not available in published literature
Melting/Boiling Point Data not available in published literature

The true value of this compound is captured in the reactivity of its functional groups, which makes it a versatile building block.

Functional GroupSynthetic Role & Key Reactions
N-Benzyloxycarbonyl (Cbz) Acts as a robust protecting group for the pyrrolidine nitrogen. It is stable to many reagents but can be cleanly removed via catalytic hydrogenolysis (e.g., H₂ gas with a Palladium-on-carbon catalyst), a process which cleaves the benzyl-oxygen bond to release the free amine, toluene (B28343), and carbon dioxide. total-synthesis.com
3-Nitro Group (–NO₂) Serves as a precursor to the 3-amino group (–NH₂). The transformation is typically achieved through catalytic hydrogenation (e.g., using H₂/Pd-C, Raney Nickel, or Platinum oxide) or chemical reduction. The resulting amine is a nucleophilic site for further derivatization. researchgate.net

The synthesis of the core 3-nitropyrrolidine (B12994412) structure can be accomplished through various methods, including the dipolar cycloaddition of unstabilized azomethine ylides with nitroalkenes. researchgate.net Following the formation of the ring, the nitrogen can be protected with a group like benzyloxycarbonyl using benzyl chloroformate (Cbz-Cl) under basic conditions. total-synthesis.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2O4 B12983289 Benzyl 3-nitropyrrolidine-1-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

benzyl 3-nitropyrrolidine-1-carboxylate

InChI

InChI=1S/C12H14N2O4/c15-12(13-7-6-11(8-13)14(16)17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2

InChI Key

MCRJCHCWUIYORY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1[N+](=O)[O-])C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for Benzyl 3 Nitropyrrolidine 1 Carboxylate and Analogous Structures

Strategies for Pyrrolidine (B122466) Ring Construction

The formation of the pyrrolidine ring is a key step in the synthesis of Benzyl (B1604629) 3-nitropyrrolidine-1-carboxylate and its analogs. Several powerful methods have been developed for this purpose, with 1,3-dipolar cycloaddition reactions being a particularly prominent and versatile approach.

The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is a classic and highly effective method for constructing five-membered heterocyclic rings. nih.gov In the context of pyrrolidine synthesis, the reaction between an azomethine ylide (the 1,3-dipole) and an alkene (the dipolarophile) is extensively utilized. nih.gov This approach is valued for its high degree of regio- and stereoselectivity, allowing for the controlled formation of multiple stereocenters. nih.gov

Azomethine ylides are highly reactive intermediates that are typically generated in situ. mdpi.com Common methods for their formation include the thermal or photochemical ring-opening of aziridines, the decarboxylation of α-amino acids, and the desilylation of α-silylamines. mdpi.com Once generated, these ylides readily react with a variety of dipolarophiles to form pyrrolidine rings. mdpi.com

The versatility of azomethine ylides allows for the synthesis of a wide range of substituted pyrrolidines. For instance, both stabilized and non-stabilized azomethine ylides can be employed, influencing the reactivity and outcome of the cycloaddition. acs.org The choice of starting materials for generating the azomethine ylide directly impacts the substitution pattern of the resulting pyrrolidine.

Azomethine Ylide Generation Method Description Key Features
Thermal Ring-Opening of Aziridines Heating of substituted aziridines leads to the cleavage of a carbon-carbon bond, forming an azomethine ylide.Allows for the synthesis of highly substituted pyrrolidines.
Condensation of α-Amino Acids with Aldehydes or Ketones The reaction of an α-amino acid with a carbonyl compound, often with heating, results in decarboxylation and the formation of an azomethine ylide.A common and straightforward method for generating non-stabilized azomethine ylides.
Desilylation of Iminium Salts N-(trimethylsilylmethyl)iminium salts can be treated with a fluoride source to generate azomethine ylides.Provides a mild method for ylide generation.

Nitroalkenes are excellent dipolarophiles in [3+2] cycloaddition reactions due to the electron-withdrawing nature of the nitro group, which activates the double bond towards nucleophilic attack by the 1,3-dipole. nih.govgsa.ac.uk The use of nitroalkenes in reactions with azomethine ylides provides a direct route to nitropyrrolidines. nih.gov

The reaction is generally highly regioselective, with the nucleophilic carbon of the azomethine ylide attacking the β-carbon of the nitroalkene. This regioselectivity is driven by the electronic effects of the nitro group. The stereoselectivity of the reaction can often be controlled by the choice of reactants and reaction conditions, leading to the formation of specific diastereomers.

For example, the reaction of an azomethine ylide generated from isatin and L-proline with (E)-β-nitrostyrene has been shown to produce spirooxindolo-nitropyrrolizines. nih.gov Similarly, the cycloaddition of trans-3,3,3-trichloro-1-nitroprop-1-ene with an azomethine ylide yields a 3-nitro-4-(trichloromethyl)pyrrolidine. nih.gov

Nitroalkene Dipolarophile Azomethine Ylide Source Product Reference
(E)-β-nitrostyreneIsatin and L-prolineSpirooxindolo-nitropyrrolizines nih.gov
trans-3,3,3-trichloro-1-nitroprop-1-eneParaformaldehyde and sarcosine3-Nitro-4-(trichloromethyl)pyrrolidine nih.gov

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like substituted pyrrolidines. tandfonline.comresearchgate.netnih.gov These reactions involve the combination of three or more starting materials in a single pot to form a product that contains portions of all the reactants. Domino or cascade reactions, where a series of intramolecular reactions are triggered by a single event, are often a key feature of these processes. nih.gov

In the context of pyrrolidine synthesis, MCRs often involve the in situ generation of an azomethine ylide, which then undergoes a 1,3-dipolar cycloaddition with a dipolarophile that is also formed or present in the reaction mixture. This strategy allows for the rapid construction of diverse and highly functionalized pyrrolidine scaffolds. tandfonline.com

For example, a one-pot, three-component reaction between an α-amino acid, an aldehyde or ketone, and a dipolarophile can lead to the formation of a substituted pyrrolidine. The reaction proceeds through the initial formation of an azomethine ylide from the amino acid and the carbonyl compound, which is then trapped by the dipolarophile.

While 1,3-dipolar cycloaddition is a powerful tool, other cyclization strategies are also employed for the synthesis of the pyrrolidine ring. These methods provide alternative routes to access different substitution patterns and stereochemistries.

One such method is the intramolecular aza-Michael addition. whiterose.ac.uk In this approach, a precursor containing both a nucleophilic amine and an activated alkene is cyclized under basic or acidic conditions to form the pyrrolidine ring. The stereoselectivity of this reaction can be controlled through the use of chiral catalysts or auxiliaries. whiterose.ac.uk

Other notable methods include:

Reductive amination of dicarbonyl compounds: The reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine, followed by reduction, can yield a pyrrolidine.

Intramolecular nucleophilic substitution: A linear precursor containing an amine and a leaving group at appropriate positions can undergo intramolecular cyclization to form the pyrrolidine ring.

Ring-closing metathesis: This powerful carbon-carbon bond-forming reaction can be used to construct the pyrrolidine ring from a suitable diene precursor.

1,3-Dipolar Cycloaddition Reactions

Introduction and Functionalization of Substituents

The introduction of the nitro group and the benzyl carbamate (B1207046) moiety are crucial steps in the synthesis of Benzyl 3-nitropyrrolidine-1-carboxylate. These functional groups can be introduced either during the ring-forming reaction or in subsequent functionalization steps.

As discussed previously, the use of nitroalkenes as dipolarophiles in 1,3-dipolar cycloaddition reactions provides a direct method for introducing the nitro group at the 3-position of the pyrrolidine ring. nih.gov Alternatively, the nitro group can be introduced onto a pre-formed pyrrolidine ring through various nitration methods, although this can sometimes lead to issues with regioselectivity.

The benzyl carbamate protecting group is typically introduced by reacting the pyrrolidine nitrogen with benzyl chloroformate (Cbz-Cl) or a similar reagent. This is a standard procedure for the protection of secondary amines and is generally a high-yielding reaction.

Further functionalization of the pyrrolidine ring can be achieved through a variety of standard organic transformations. For example, the carbon skeleton can be modified through alkylation or arylation reactions, and other functional groups can be introduced or interconverted as needed to access a range of analogous structures.

Strategies for Selective Nitro Group Incorporation

The selective incorporation of a nitro group at the 3-position of the pyrrolidine ring is a critical step in the synthesis of this compound. A primary and effective strategy for achieving this is through a dipolar cycloaddition process. durham.ac.uk This method involves the reaction of non-stabilized azomethine ylides with nitroalkenes. durham.ac.uk The [3+2] cycloaddition reaction constructs the five-membered pyrrolidine ring while simultaneously and selectively placing the nitro group at the desired C-3 position. This approach is advantageous as it allows for the formation of highly functionalized heterocyclic compounds. durham.ac.uk

The reaction can be efficiently carried out in a modular flow microreactor, which facilitates clean product formation and avoids time-consuming purification procedures. durham.ac.uk By utilizing this flow chemistry setup, a collection of 3-nitropyrrolidines can be generated with variations in substitution on the ring. durham.ac.uk The inherent chemoselectivity of the resulting 3-nitropyrrolidine (B12994412) derivatives allows for further modifications, such as the selective hydrogenation of the nitro group to an amine without affecting other functional groups like a benzyl protecting group. durham.ac.uk

Table 1: Examples of 3-Nitropyrrolidine Synthesis via Dipolar Cycloaddition durham.ac.uk

Reactant 1 (Source of Azomethine Ylide)Reactant 2 (Nitroalkene)Resulting 3-Nitropyrrolidine StructureReaction Conditions
Unstabilised Azomethine YlideNitroalkeneSubstituted 3-NitropyrrolidineFlow microreactor, 60–120 °C

Carboxyl Group Protection and Benzyl Ester Formation Methodologies

Protecting the nitrogen atom of the pyrrolidine ring is essential during synthesis. The benzyl carboxylate group, often referred to as a carboxybenzyl (Cbz or Z) group, serves as a common protecting group. The formation of this benzyl ester can be accomplished through several reliable methodologies.

One of the most prevalent methods involves the reaction of the pyrrolidine nitrogen with benzyl chloroformate (Cbz-Cl). chemicalbook.comchemicalbook.com This reaction is typically carried out in the presence of a base, such as potassium carbonate (K2CO3), in an anhydrous solvent like acetonitrile (B52724) (CH3CN) at a reduced temperature (e.g., 0 °C) to control reactivity. chemicalbook.com For instance, (S)-1-[(pyrrolidin-2-yl)methyl]pyrrolidine is reacted with benzyl chloroformate to yield the corresponding benzyl carboxylate protected product in high yield. chemicalbook.com Similarly, commercially available 3-pyrroline can be dissolved in a solvent like dichloromethane (DCM) and treated with Cbz-Cl to form benzyl 3-pyrroline-1-carboxylate in nearly quantitative yield. chemicalbook.com

An alternative approach for benzyl ester formation is the reaction of an α,β-unsaturated carboxylic acid with benzyl bromide. arkat-usa.org This method utilizes a base like sodium bicarbonate (NaHCO3) in a solvent mixture such as DMF/1,4-dioxane. arkat-usa.org This provides an economical and practical route for synthesizing benzyl esters under mild conditions. arkat-usa.org A variety of other methods for benzyl ester synthesis exist, including the condensation of carboxylic acids with benzyl alcohol and the use of alkyl or aryl triflates. arkat-usa.org

Table 2: Methodologies for Benzyl Ester Formation on Pyrrolidine/Pyrroline

ReagentsBaseSolventSubstrate ExampleYieldReference
Benzyl chloroformateK₂CO₃Acetonitrile (CH₃CN)(S)-1-[(pyrrolidin-2-yl)methyl]pyrrolidine87% chemicalbook.com
Benzyl chloroformateNot specified (reaction with amine)Dichloromethane (DCM)3-Pyrroline99% chemicalbook.com
Benzyl bromideNaHCO₃DMF/1,4-dioxaneα,β-Unsaturated carboxylic acids82-95% arkat-usa.org

Synthesis of Precursor Fragments for Pyrrolidine Ring Closure

The construction of the pyrrolidine ring itself is a foundational aspect of synthesizing this compound. The choice of precursor fragments and ring-closure strategy dictates the substitution pattern of the final product.

As highlighted previously, the dipolar cycloaddition reaction is a powerful tool for directly assembling the 3-nitropyrrolidine scaffold. durham.ac.uk In this case, the key precursor fragments are a nitroalkene and an azomethine ylide . durham.ac.uk The azomethine ylide is typically generated in situ and reacts with the nitro-substituted alkene to form the heterocyclic ring in a single, convergent step. durham.ac.uk

Beyond this specific strategy for 3-nitro derivatives, numerous general methods exist for synthesizing the pyrrolidine ring which can be adapted for analogous structures. mdpi.comorganic-chemistry.org These methods often involve the cyclization of linear acyclic starting compounds. mdpi.com Examples of such strategies include:

Intramolecular Amination: The intramolecular amination of organoboronates can provide access to pyrrolidines through a 1,2-metalate shift mechanism. organic-chemistry.org

Cyclization of Amino Alcohols: Acid-promoted cyclization of N-carbamate-protected amino alcohols, where the hydroxyl group is activated by an orthoester, can yield various pyrrolidines. organic-chemistry.org

Ring-Closing Metathesis (RCM): Diallylic amines can undergo RCM to form 3-pyrrolines, which are direct precursors to pyrrolidines upon reduction. organic-chemistry.org This reaction is often catalyzed by ruthenium-based catalysts like the Grubbs second-generation catalyst. organic-chemistry.org

N-Heterocyclization of Amines with Diols: Primary amines can be reacted with diols in the presence of an Iridium catalyst to form a variety of five-, six-, and seven-membered cyclic amines, including pyrrolidines. organic-chemistry.org

The pyrrolidine fragment is a crucial building block found in many natural products and synthetic drugs, with proline and 4-hydroxyproline often serving as starting materials for their synthesis. mdpi.comnih.gov

Reaction Mechanisms and Chemical Transformations of Benzyl 3 Nitropyrrolidine 1 Carboxylate

Mechanistic Investigations of Pyrrolidine (B122466) Formation

The synthesis of the substituted pyrrolidine core is a critical aspect of its chemistry. Among the most powerful methods for constructing such five-membered heterocyclic systems is the 1,3-dipolar cycloaddition.

The formation of the substituted pyrrolidine ring system is often achieved through a 1,3-dipolar cycloaddition. wikipedia.org This reaction involves the combination of a 1,3-dipole with a dipolarophile, an unsaturated molecule, to form a five-membered ring. wikipedia.orgchesci.com In the context of Benzyl (B1604629) 3-nitropyrrolidine-1-carboxylate, a plausible pathway involves the reaction of an azomethine ylide (the 1,3-dipole) with a nitroalkene (the dipolarophile).

The reaction is generally considered a concerted pericyclic process, specifically a (π4s + π2s) cycloaddition, where the 4 π-electrons of the 1,3-dipole and the 2 π-electrons of the dipolarophile interact simultaneously to form two new sigma bonds. chesci.com This concerted mechanism ensures a high degree of stereospecificity, where the stereochemistry of the reactants is directly translated to the product. nih.gov The conceptual framework for these reactions was significantly developed by Rolf Huisgen, and they represent a highly efficient method for synthesizing five-membered heterocycles. wikipedia.orgnih.gov The reaction typically proceeds through a single, high-energy transition state, leading directly to the cycloadduct. chesci.com

In any chemical reaction, the pathway from reactants to products can be described by an energy profile featuring transition states and, potentially, intermediates.

Transition State: A transition state is a high-energy, transient molecular configuration that exists for an extremely short duration (on the order of a single bond vibration). stackexchange.com It represents the energy maximum on a reaction coordinate diagram and cannot be isolated. stackexchange.comyoutube.com For the concerted 1,3-dipolar cycloaddition, the transition state involves the partial formation of the two new C-C sigma bonds between the dipole and the dipolarophile. youtube.com

Intermediate: An intermediate is a more stable species that corresponds to a local energy minimum on the reaction coordinate diagram. stackexchange.comsolubilityofthings.com Unlike a transition state, an intermediate has a finite lifetime and, in principle, can be detected or even isolated under specific conditions. stackexchange.comsolubilityofthings.com

In a classic, concerted 1,3-dipolar cycloaddition, the reaction proceeds without the formation of a true intermediate. youtube.com The reactants pass through a single transition state to form the final five-membered ring product. However, under certain conditions or with specific substrates, stepwise mechanisms can occur, which would involve the formation of a zwitterionic or diradical intermediate. chesci.com Distinguishing between a concerted and a stepwise mechanism is crucial for understanding the reaction's stereochemical outcome.

Transformations of the Nitro Group

The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, most notably an amino group, through reduction.

The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis. For a substrate like Benzyl 3-nitropyrrolidine-1-carboxylate, the key challenge is chemoselectivity—reducing the nitro group without affecting the benzyl carbamate (B1207046) (Cbz) protecting group. Several methods are available to achieve this. sci-hub.stwikipedia.org

Catalytic hydrogenation is a common and effective method. commonorganicchemistry.comkaznu.kz Reagents such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) are often used. wikipedia.orgcommonorganicchemistry.com However, care must be taken as aggressive hydrogenation conditions can also cleave the Cbz group. Raney Nickel is another option, particularly when avoiding the dehalogenation of aryl halides is necessary. commonorganicchemistry.com

Metal-based reductions in acidic media offer a reliable alternative. masterorganicchemistry.com Combinations like iron powder in acidic solution (Fe/HCl) or tin(II) chloride (SnCl₂) are highly effective for reducing nitro groups while leaving other reducible functionalities, such as esters or protecting groups, intact. commonorganicchemistry.comstackexchange.com SnCl₂ is particularly mild and efficient for this purpose. commonorganicchemistry.comstackexchange.com In contrast, powerful hydride reagents like Lithium aluminum hydride (LiAlH₄) are generally unsuitable as they would reduce the carbamate group in addition to the nitro group. commonorganicchemistry.com

Reagent/CatalystTypical ConditionsSelectivity Notes
H₂, Pd/CH₂ (gas), Pd/C catalyst, various solvents (e.g., EtOH, EtOAc)Highly efficient, but can cleave the Cbz group under harsh conditions (high pressure/temperature). commonorganicchemistry.com
H₂, Raney NickelH₂ (gas), Raney Ni catalyst, alcohol solventEffective for nitro reduction; often used when dehalogenation is a concern. commonorganicchemistry.com
Fe, HCl/AcOHIron powder, hydrochloric or acetic acidClassic, mild method that is selective for the nitro group over many other functionalities. commonorganicchemistry.com
SnCl₂·2H₂OTin(II) chloride dihydrate, solvent such as ethanol (B145695) or ethyl acetateProvides mild and selective reduction of nitro groups in the presence of acid-sensitive groups like esters and carbamates. commonorganicchemistry.comstackexchange.com
Sodium Hydrosulfite (Na₂S₂O₄)Aqueous or alcoholic solutionA useful alternative when acidic or hydrogenation conditions are not suitable. wikipedia.org

While reduction is the most common fate of the nitro group, other transformations are also possible. Direct oxidation of the nitro group itself is uncommon. However, the nitro group can be converted into other functional groups through reactions that may involve oxidative steps, or the resulting amine from reduction can be oxidized.

One notable transformation of nitroalkanes is the Nef reaction, which converts a primary or secondary nitroalkane into an aldehyde or ketone, respectively, under basic conditions followed by acidification. This process allows for the conversion of the nitro-functionalized carbon into a carbonyl group.

Furthermore, the amine derivative, Benzyl 3-aminopyrrolidine-1-carboxylate, obtained from the reduction described in section 3.2.1, can undergo oxidative reactions. Oxidation of the amine can lead to various products depending on the reagents used. For instance, controlled oxidation could potentially yield imines or other nitrogen-containing functionalities. The intermediate hydroxylamine (B1172632) formed during the partial reduction of the nitro group can also be oxidized to form nitrones. wikipedia.orgchimia.ch

Reactivity and Derivatization of the Pyrrolidine Ring System

The pyrrolidine ring itself possesses sites of reactivity that can be exploited for further functionalization, even in the presence of the nitro and Cbz groups. A key pathway for derivatization involves the generation of an N-acyliminium ion. nih.gov

Oxidation of the C-H bond alpha to the carbamate-protected nitrogen can generate a highly reactive N-acyliminium ion intermediate. nih.gov These electrophilic species can be trapped by a wide range of nucleophiles, allowing for the introduction of new substituents at the C2 or C5 position of the pyrrolidine ring. This method provides a powerful tool for C-C and C-heteroatom bond formation. nih.gov

Another potential transformation is the oxidative ring opening of the pyrrolidine moiety. Studies on related complex molecules have shown that enzymatic oxidation at the δ-position (C5) of a pyrrolidine ring can lead to an aminoaldehyde intermediate, which can undergo further intramolecular reactions. nih.gov While this is a biological example, it highlights the inherent reactivity of the C-H bonds adjacent to the ring nitrogen.

Reaction TypeTypical ReagentsKey IntermediatePotential Product
α-FunctionalizationHypervalent iodine reagents (e.g., PhI(OAc)₂), electrochemical oxidationN-Acyliminium ion nih.govα-Alkoxy, α-azido, or α-alkyl substituted pyrrolidines
Oxidative CleavageStrong oxidizing agents (e.g., KMnO₄, RuO₄)-Ring-opened amino acids or related structures
Ring ExpansionDiazo compounds, specific rearrangement conditions-Piperidine derivatives

Derivatization of Ring Substituents for Structural Diversification

The primary substituent on the pyrrolidine ring is the nitro group at the 3-position. This electron-withdrawing group significantly influences the reactivity of the heterocyclic core and serves as a handle for a range of chemical modifications, leading to diverse molecular architectures.

A key transformation of the nitro group is its reduction to a primary amine. This conversion dramatically alters the electronic properties of the pyrrolidine ring and introduces a nucleophilic center for further derivatization. Several established methods for nitro group reduction can be employed.

One of the most common methods is catalytic hydrogenation. This involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. masterorganicchemistry.com Another effective approach is the use of metals in acidic media, such as iron, tin, or zinc in the presence of hydrochloric acid. masterorganicchemistry.com These reactions typically proceed with high efficiency to yield the corresponding 3-aminopyrrolidine (B1265635) derivative.

The resulting 3-aminopyrrolidine can then be subjected to a variety of subsequent reactions to introduce further structural diversity. These include, but are not limited to, acylation to form amides, alkylation to form secondary or tertiary amines, and reaction with isocyanates or isothiocyanates to form ureas and thioureas, respectively.

Table 1: Representative Reactions for the Derivatization of the Nitro Group

Reaction Reagents and Conditions Product
Reduction of Nitro Group H₂, Pd/C, Ethanol Benzyl 3-aminopyrrolidine-1-carboxylate
Fe, HCl, Ethanol Benzyl 3-aminopyrrolidine-1-carboxylate
Acylation of Amine Acetic anhydride, Triethylamine (B128534) Benzyl 3-acetamidopyrrolidine-1-carboxylate
Alkylation of Amine Methyl iodide, K₂CO₃ Benzyl 3-(methylamino)pyrrolidine-1-carboxylate
Urea Formation Phenyl isocyanate, Dichloromethane Benzyl 3-(3-phenylureido)pyrrolidine-1-carboxylate

Aromatization Pathways to Pyrrole (B145914) Derivatives

The conversion of the saturated pyrrolidine ring of this compound to an aromatic pyrrole ring represents a significant synthetic transformation. This process, known as aromatization, typically involves an oxidation reaction to introduce the requisite double bonds.

A plausible pathway for the aromatization of the 3-nitropyrrolidine (B12994412) derivative involves a two-step sequence of oxidation followed by elimination. The initial oxidation can be achieved using a variety of oxidizing agents. The subsequent elimination of water and the nitro group would lead to the formation of the aromatic pyrrole ring.

The Paal-Knorr synthesis provides a well-established method for the synthesis of pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia. researchgate.net While not a direct aromatization of the pre-existing pyrrolidine ring, it represents a key strategy for forming substituted pyrroles. In a related concept, the aromatization of substituted pyrrolidines can be achieved through various oxidative methods.

For instance, the use of a heterogeneous cobalt catalyst with a hydrogen source like formic acid has been reported for the cascade synthesis of pyrroles from nitroarenes, which involves reduction of the nitro group followed by cyclization and aromatization. researchgate.net While this applies to nitroarenes, similar principles of tandem reactions could be envisioned for the transformation of nitro-substituted pyrrolidines.

Table 2: Plausible Reagents for Aromatization of the Pyrrolidine Ring

Reagent/Method Proposed Intermediate Product
MnO₂ or DDQ Oxidized pyrrolidine species Benzyl 3-nitropyrrole-1-carboxylate
Heterogeneous Catalysis (e.g., Co-based) Amine intermediate followed by cyclization/dehydration Benzyl pyrrole-1-carboxylate

Transformations Involving the Benzyl Ester Moiety

The benzyl carbamate group in this compound is a crucial protecting group for the pyrrolidine nitrogen. Its selective removal or modification is a key step in many synthetic sequences.

The cleavage of the benzyl carbamate (Cbz) group is a well-established transformation in organic synthesis. Several methods are available for this deprotection, with the choice of method often depending on the other functional groups present in the molecule.

Catalytic hydrogenolysis is one of the most common and mildest methods for the cleavage of benzyl esters and carbamates. This reaction is typically carried out using hydrogen gas and a palladium on carbon (Pd/C) catalyst. A significant advantage of this method is that the byproducts are toluene (B28343) and carbon dioxide, which are easily removed. This method is generally compatible with a wide range of functional groups, although care must be taken with reducible groups such as nitro groups. In some cases, selective hydrogenation of the nitro group may occur concurrently or preferentially.

Acid-catalyzed cleavage is another option. Strong acids such as HBr in acetic acid can effectively remove the Cbz group. However, these conditions are harsh and may not be suitable for substrates with acid-labile functional groups.

Alternative methods for Cbz cleavage that may offer greater selectivity in the presence of a nitro group include the use of Lewis acids or transfer hydrogenation conditions. nih.gov For instance, triphosgene (B27547) has been reported for the selective cleavage of N-benzyl-protected secondary amines. nih.gov Additionally, certain nucleophilic reagents can deprotect Cbz groups under specific conditions. organic-chemistry.org

Table 3: Common Methods for the Cleavage of Benzyl Carbamates

Method Reagents and Conditions Product
Catalytic Hydrogenolysis H₂, 10% Pd/C, Methanol 3-Nitropyrrolidine
Acidolysis HBr, Acetic Acid 3-Nitropyrrolidine hydrobromide
Transfer Hydrogenation Formic acid, Pd/C 3-Nitropyrrolidine

Reactions at the Benzylic Position of the Ester

The benzylic position of the benzyl ester is the carbon atom of the benzyl group that is directly attached to the oxygen atom of the carbamate. This position is susceptible to a variety of chemical transformations due to the stability of benzylic radicals, carbocations, and carbanions, which are stabilized by resonance with the adjacent benzene (B151609) ring. chemistrysteps.comlibretexts.orgkhanacademy.orglibretexts.org

One of the most common reactions at the benzylic position is oxidation. youtube.com Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇), can oxidize the benzylic carbon. chemistrysteps.com However, in the case of a benzyl carbamate, this would lead to the cleavage of the C-O bond and release of benzoic acid.

Another important reaction is benzylic bromination. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide. libretexts.org This reaction proceeds via a free radical mechanism to introduce a bromine atom at the benzylic position. The resulting benzylic bromide is a versatile intermediate that can undergo nucleophilic substitution reactions to introduce a wide range of functional groups.

Table 4: Representative Reactions at the Benzylic Position

Reaction Reagents and Conditions Product
Benzylic Bromination N-Bromosuccinimide (NBS), Benzoyl peroxide, CCl₄ (Bromophenyl)methyl 3-nitropyrrolidine-1-carboxylate
Nucleophilic Substitution (of benzylic bromide) Sodium azide, DMF (Azidophenyl)methyl 3-nitropyrrolidine-1-carboxylate
Sodium cyanide, DMSO (Cyanophenyl)methyl 3-nitropyrrolidine-1-carboxylate

Stereochemical Aspects and Asymmetric Synthesis

Stereoselective Formation of Pyrrolidine (B122466) Scaffolds

The construction of the pyrrolidine ring is a cornerstone of modern organic synthesis. For a target like Benzyl (B1604629) 3-nitropyrrolidine-1-carboxylate, the primary disconnection often involves a [3+2] cycloaddition reaction, which offers a powerful and atom-economical route to the pyrrolidine core.

The 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile is a highly effective method for assembling the pyrrolidine ring. nih.gov In the context of synthesizing Benzyl 3-nitropyrrolidine-1-carboxylate, this would involve the reaction of an azomethine ylide derived from a benzylamine (B48309) precursor with a nitroalkene. A common precursor for the required non-stabilized azomethine ylide is N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine. highfine.comresearchgate.netorgsyn.org This reagent can generate the N-benzyl azomethine ylide in situ.

The reaction between this ylide and a nitroalkene, such as nitrostyrene, typically proceeds with a degree of diastereoselectivity, which can be influenced by the reaction conditions and the nature of the substrates. The cycloaddition can lead to the formation of multiple new stereocenters, and controlling their relative configuration is a key challenge. orgsyn.org For instance, the cycloaddition often shows excellent diastereoselectivity when reacting with olefins that contain existing cyclic structures. highfine.com The stereochemical outcome is dictated by the trajectory of approach of the dipole and the dipolarophile, leading to either endo or exo transition states. Additives can also play a crucial role in directing the regioselectivity and diastereoselectivity of the cycloaddition. dntb.gov.ua

To obtain enantiomerically enriched or pure this compound, asymmetric synthesis strategies are essential. These approaches aim to control the absolute stereochemistry during the key bond-forming steps.

One established method for inducing enantioselectivity is the use of a chiral auxiliary. A chiral auxiliary is a stereochemically pure moiety that is temporarily incorporated into one of the reactants to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product.

In the context of a 1,3-dipolar cycloaddition, a chiral auxiliary can be attached to either the dipolarophile (the nitroalkene) or the azomethine ylide precursor. For example, studies on the cycloaddition of phenyl nitrile oxide with acryloyl derivatives have demonstrated that chiral auxiliaries like (1R)-menthol and (2R)-bornane mdpi.comrsc.orgsultam can induce diastereoselectivity. rsc.org While the diastereomeric excess (d.e.) was modest with the menthol (B31143) auxiliary (4% d.e.), the bornane mdpi.comrsc.orgsultam provided a significantly higher selectivity (60% d.e.) in the cycloaddition with p-NO₂-phenyl nitrile oxide. rsc.org This highlights the profound impact the choice of auxiliary has on the stereochemical outcome. A similar strategy could be envisioned for the synthesis of this compound, where a chiral auxiliary attached to the nitroalkene would control the facial selectivity of the azomethine ylide attack.

Dipolarophile AuxiliaryDipoleDiastereomeric Excess (d.e.)
(1R)-Mentholp-NO₂-phenyl nitrile oxide4%
(2R)-Bornane mdpi.comrsc.orgsultamp-NO₂-phenyl nitrile oxide60%
(2R)-Bornane mdpi.comrsc.orgsultamPhenyl nitrile oxide71% (in CH₂Cl₂)
(2R)-Bornane mdpi.comrsc.orgsultamPhenyl nitrile oxide67% (in MeCN)

This table presents data on the influence of chiral auxiliaries and solvents on the diastereoselectivity of 1,3-dipolar cycloadditions, based on analogous reactions from the literature. rsc.org

The use of chiral metal catalysts represents a more atom-economical and elegant approach to enantioselective synthesis. rsc.org In a metal-catalyzed [3+2] cycloaddition, a chiral ligand coordinates to a metal center, creating a chiral environment that biases the reaction pathway toward the formation of one enantiomer over the other.

Various metal complexes, particularly those of copper(I), have been successfully employed in the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes like nitroalkenes. nih.gov The selection of the chiral ligand is critical for achieving high enantioselectivity. For instance, the synthesis of a tetrasubstituted pyrrolidine core was achieved with high yield and purity using a Cu(I) catalyst system. nih.gov Gold-catalyzed processes have also been developed, such as an intramolecular redox reaction of nitronyl alkynes that generates azomethine ylides, which then undergo an auxiliary-controlled asymmetric [3+2]-dipolar cycloaddition. nih.gov

A hypothetical catalytic cycle for the synthesis of this compound would involve the coordination of a chiral ligand to a metal salt (e.g., Cu(I) or Ag(I)). This chiral complex would then interact with the azomethine ylide precursor and the nitroalkene, orchestrating their cycloaddition through a low-energy transition state that leads to the desired enantiomer.

Enantioselective Approaches

Retention and Transfer of Stereochemical Integrity

In multistep syntheses, it is often necessary to perform chemical transformations on a molecule that already contains established stereocenters. The ability to conduct these subsequent reactions without disturbing the existing stereochemistry—a concept known as stereochemical integrity—is crucial.

For a molecule like this compound, once the chiral pyrrolidine ring is formed, subsequent functional group manipulations (e.g., reduction of the nitro group) must proceed with high fidelity. For example, the catalytic reduction of a nitro group to an amine on a chiral pyrrolidine scaffold has been shown to proceed without epimerization of the adjacent stereocenters. This ensures that the stereochemical information painstakingly installed during the cycloaddition step is retained in the final product.

Furthermore, the stereochemistry of the starting materials can be transferred to the product. In [3+2] cycloadditions, the reaction with cis- or trans-alkenes is often stereospecific, meaning the relative stereochemistry of the substituents on the alkene is preserved in the resulting pyrrolidine ring. highfine.com This transfer of stereochemical integrity from the dipolarophile to the cycloadduct is a powerful feature of concerted cycloaddition reactions.

Resolution Techniques for Enantiopure Compounds

When an asymmetric synthesis is not feasible or provides the product with insufficient enantiomeric purity, the resolution of a racemic mixture is required. nih.gov Resolution is the process of separating a racemate (a 50:50 mixture of enantiomers) into its individual, enantiomerically pure components.

One of the most common methods for resolving racemates is through the formation of diastereomeric salts. nih.gov If the racemic mixture contains an acidic or basic functional group, it can be reacted with a single enantiomer of a chiral resolving agent (a chiral base or acid, respectively). This reaction produces a mixture of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. mdpi.com These diastereomers can then be separated by conventional techniques like fractional crystallization. After separation, the resolving agent is removed, yielding the individual enantiomers of the original compound. For a compound like this compound, this would likely involve a transformation to introduce a suitable handle for salt formation, as the core structure is neutral.

Another powerful technique for chiral separation is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). nih.govnih.gov In this method, the racemic mixture is passed through a column packed with a chiral material. The two enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different rates and thus be separated. This technique can be used both analytically to determine the enantiomeric excess (e.e.) of a sample and preparatively to isolate multigram quantities of pure enantiomers. The resolution of various racemic compounds, including lactams and alkaloids, has been successfully demonstrated using chiral HPLC. nih.govnih.gov

Advanced Analytical and Spectroscopic Characterization

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide a detailed view of the molecular framework of Benzyl (B1604629) 3-nitropyrrolidine-1-carboxylate by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the protons of the benzyl group and the pyrrolidine (B122466) ring.

Aromatic Protons: The five protons of the phenyl ring are expected to appear in the range of δ 7.3-7.4 ppm, likely as a multiplet. rsc.org

Benzylic Protons: The two protons of the benzylic methylene (B1212753) group (CH₂-O) would likely present as a singlet at approximately δ 5.1-5.3 ppm. rsc.org

Pyrrolidine Ring Protons: The protons on the pyrrolidine ring would exhibit more complex splitting patterns due to their diastereotopic nature and coupling with each other. The proton on the carbon bearing the nitro group (CH-NO₂) is expected to be significantly downfield, likely in the δ 4.5-5.0 ppm region. The other protons on the pyrrolidine ring would appear as multiplets in the δ 2.0-4.0 ppm range. chemicalbook.comchemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule.

Carbonyl Carbon: The carbonyl carbon of the carbamate (B1207046) group is expected to have a chemical shift in the range of δ 154-156 ppm.

Aromatic Carbons: The carbons of the benzene (B151609) ring would appear between δ 127-136 ppm. rsc.org The ipso-carbon (the one attached to the CH₂O group) would be distinct from the ortho, meta, and para carbons.

Benzylic Carbon: The benzylic carbon (CH₂-O) is anticipated around δ 67-68 ppm. rsc.org

Pyrrolidine Ring Carbons: The carbon atom attached to the nitro group would be significantly deshielded, appearing in the δ 75-85 ppm range. The other pyrrolidine carbons would have signals in the δ 25-60 ppm region. wisc.edu

A summary of predicted ¹H and ¹³C NMR chemical shifts is presented in the table below.

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Aromatic CH7.3-7.4 (m)127-129
Aromatic C (ipso)-135-137
Benzylic CH₂5.1-5.3 (s)67-68
Carbamate C=O-154-156
Pyrrolidine CH-NO₂4.5-5.0 (m)75-85
Pyrrolidine CH₂2.0-4.0 (m)25-60

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Benzyl 3-nitropyrrolidine-1-carboxylate is expected to show characteristic absorption bands for the carbamate, nitro, and aromatic groups. spectroscopyonline.com

C=O Stretch: A strong absorption band characteristic of the carbamate carbonyl group is expected around 1700-1720 cm⁻¹. spectroscopyonline.com

N-O Stretch: The nitro group (NO₂) will exhibit two distinct stretching vibrations: an asymmetric stretch typically in the range of 1540-1560 cm⁻¹ and a symmetric stretch around 1350-1370 cm⁻¹.

C-O Stretch: The C-O stretching of the carbamate will likely appear in the 1200-1300 cm⁻¹ region.

Aromatic C=C Stretch: Medium to weak absorptions for the aromatic ring are expected between 1450-1600 cm⁻¹.

Aromatic C-H Stretch: These will appear above 3000 cm⁻¹.

Aliphatic C-H Stretch: These will appear just below 3000 cm⁻¹. nist.gov

The table below summarizes the expected IR absorption frequencies.

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
CarbamateC=O stretch1700-1720 (strong)
NitroAsymmetric N-O stretch1540-1560 (strong)
NitroSymmetric N-O stretch1350-1370 (strong)
CarbamateC-O stretch1200-1300 (strong)
AromaticC=C stretch1450-1600 (medium-weak)
AromaticC-H stretch>3000
AliphaticC-H stretch<3000

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. csic.es This allows for the determination of the elemental formula of this compound with a high degree of confidence, confirming its atomic composition. For a molecule with the formula C₁₂H₁₄N₂O₄, the expected exact mass can be calculated and compared to the experimental value.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. shimadzu.com.sgmdpi.com This technique is invaluable for verifying the purity of a synthesized compound like this compound and for analyzing its fragmentation pattern. nih.govlcms.cz In the mass spectrum, the parent molecular ion [M+H]⁺ or other adducts would be observed. The fragmentation pattern in the MS/MS spectrum would likely involve the loss of the benzyl group (as a benzyl cation or toluene), cleavage of the carbamate linkage, and fragmentation of the pyrrolidine ring, providing further confirmation of the structure. mdpi.comresearchgate.net

A summary of expected mass spectrometry data is presented in the table below.

Technique Information Obtained Expected Observations for C₁₂H₁₄N₂O₄
HRMS Exact Mass and Elemental FormulaMeasurement of the monoisotopic mass with high accuracy, confirming the formula C₁₂H₁₄N₂O₄.
LC-MS Molecular Weight and PurityA prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 267.09.
LC-MS/MS Structural FragmentationFragments corresponding to the loss of the benzyl group, CO₂, and parts of the pyrrolidine ring.

Chromatographic Purity Assessment (e.g., HPLC)

The determination of chemical purity for this compound is critical and is routinely accomplished using reverse-phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates the target compound from any starting materials, by-products, or degradation products.

A typical RP-HPLC method would employ a C18 stationary phase, which is a non-polar silica-based packing material. The separation is achieved by using a polar mobile phase, which often consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. The elution of compounds is based on their relative hydrophobicity; more non-polar compounds are retained longer on the column.

To ensure accurate and reproducible results, the method is validated according to established guidelines, assessing parameters such as linearity, precision, accuracy, and specificity. The use of a Diode Array Detector (DAD) allows for the monitoring of the elution profile at multiple wavelengths, which aids in peak identification and purity assessment. For instance, the aromatic benzyl group and the nitro group in this compound would provide characteristic UV absorbance, facilitating its detection.

While specific HPLC methods for this compound are not extensively published, methods for analogous compounds provide a strong basis for method development. For example, the analysis of similar heterocyclic compounds often utilizes a gradient elution, where the proportion of the organic modifier in the mobile phase is increased over time to elute more strongly retained components.

Table 1: Illustrative RP-HPLC Conditions for Purity Assessment of a Pyrrolidine Derivative

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 10% B2-20 min: 10-90% B20-25 min: 90% B25-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 10 µL

This table represents a typical starting point for method development for a novel pyrrolidine derivative and would require optimization for this compound.

Chiral Purity Determination Methods

As this compound possesses a chiral center at the 3-position of the pyrrolidine ring, determining its enantiomeric purity is of paramount importance, especially in pharmaceutical applications where different enantiomers can exhibit distinct pharmacological activities. Chiral HPLC is the predominant technique for this purpose. skpharmteco.com

The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica (B1680970) support, are widely used and have demonstrated success in resolving a broad range of chiral compounds, including functionalized pyrrolidines. mdpi.comphenomenex.com

For the chiral separation of pyrrolidine derivatives, columns like Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)), Chiralpak® AS (amylose tris((S)-α-methylbenzylcarbamate)), and Chiralpak® IB (cellulose tris(3,5-dimethylphenylcarbamate)) are often employed. nih.gov The choice of the mobile phase is crucial and typically consists of a mixture of a non-polar alkane (like n-hexane or heptane) and an alcohol (such as isopropanol (B130326) or ethanol). The addition of a small amount of an amine modifier, like diethylamine (B46881) (DEA), can be beneficial for improving peak shape and resolution, especially for basic compounds. nih.gov

In the development of a chiral HPLC method, various CSPs and mobile phase compositions are screened to achieve baseline separation of the enantiomers. The enantiomeric excess (e.e.) is then calculated from the peak areas of the two enantiomers in the chromatogram.

Table 2: Representative Chiral HPLC Conditions for Separation of Pyrrolidine Enantiomers

ParameterCondition
Column Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm nih.gov
Mobile Phase n-Hexane / Isopropanol (80:20, v/v) with 0.1% Diethylamine
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection UV at 220 nm
Injection Vol. 10 µL

This table provides a general set of conditions often successful for the chiral resolution of functionalized pyrrolidines and would serve as a starting point for the specific analysis of this compound.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are indispensable for understanding the electronic structure, stability, and reactivity of molecules like Benzyl (B1604629) 3-nitropyrrolidine-1-carboxylate at the atomic level.

Density Functional Theory (DFT) for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is frequently employed to map out potential energy surfaces for chemical reactions, identify transition states, and calculate thermodynamic properties, providing a deep understanding of reaction mechanisms. elixirpublishers.comnih.gov

For Benzyl 3-nitropyrrolidine-1-carboxylate, DFT calculations could elucidate the pathways of its synthesis, such as the nitration of a precursor or the cyclization to form the pyrrolidine (B122466) ring. For instance, studies on the reactivity of pyrrolidinyl radicals with O2 have utilized DFT at levels like ωB97X-D/6-311++G(d,p) to map potential energy surfaces and identify key stationary points. illinois.edu Similarly, DFT has been used to systematically study the thermodynamic properties and stability of nitro-substituted triazines and diboranes, providing insights into their potential as high-energy materials. nih.govnih.gov

A hypothetical DFT study on the formation of this compound via an intramolecular cyclization could yield a reaction profile like the one illustrated in the table below. Such a study would calculate the relative energies of the reactant, transition state (TS), and product to determine the reaction's feasibility and kinetics.

Table 1: Illustrative DFT-Calculated Energy Profile for a Hypothetical Reaction Pathway Calculations are hypothetical, based on typical values for organic reactions.

SpeciesMethod/Basis SetRelative Energy (kcal/mol)Imaginary Frequency (cm⁻¹)
ReactantB3LYP/6-31G(d)0.0N/A
Transition StateB3LYP/6-31G(d)+22.5-350
ProductB3LYP/6-31G(d)-15.0N/A

The nitro group's strong electron-withdrawing nature significantly influences the molecule's reactivity. researchgate.net DFT studies on other nitro-substituted heterocycles, such as carbazoles, have shown that the nitro group can substantially alter the electronic properties and aromaticity of the ring system. osi.lv For this compound, the nitro group at the C3 position would be expected to increase the acidity of the adjacent C-H protons and influence the regioselectivity of further reactions.

Computational Analysis of Stereoselectivity

The pyrrolidine ring in this compound contains a stereocenter at the C3 position, making the analysis of stereoselectivity crucial, especially during its synthesis. Computational methods are vital for understanding and predicting the diastereoselectivity or enantioselectivity of reactions that form substituted pyrrolidines. mdpi.comacs.org

For example, in the synthesis of densely substituted pyrrolidines via [3+2] cycloaddition reactions, computational studies have been used to explain the influence of chiral auxiliaries, like an N-tert-butanesulfinyl group, on the observed diastereoselectivity. acs.org These analyses often involve calculating the energies of competing transition states that lead to different stereoisomers. The energy difference between these transition states, even if only a few kcal/mol, determines the product ratio.

A computational analysis of a reaction producing this compound would compare the transition state energies for the formation of the (R) and (S) enantiomers (or related diastereomers).

Table 2: Hypothetical Transition State Energy Comparison for Stereoselectivity Analysis Values are illustrative to demonstrate the principle of computational stereochemical analysis.

Transition StateLeading to ProductCalculation LevelRelative Free Energy (ΔG‡, kcal/mol)Predicted Product Ratio
TS-A(S)-isomerDFT (B3LYP/6-311+G) 0.095
TS-B(R)-isomerDFT (B3LYP/6-311+G)+1.85

Such calculations can guide the selection of catalysts and reaction conditions to favor the desired stereoisomer. rsc.org Studies on the heterogeneous catalytic hydrogenation of substituted pyrroles to form pyrrolidines have shown that excellent diastereoselectivity can be achieved, and computational models help rationalize how existing stereocenters direct the approach of hydrogen. researchgate.netnih.gov

Molecular Modeling for Structure-Reactivity Correlations

Structure-activity relationship (SAR) and quantitative structure-reactivity relationship (QSRR) studies are common in this area. nih.govchemrxiv.org For a molecule like this compound, modeling could explore:

Conformational Analysis: The five-membered pyrrolidine ring is not planar and exists in various "envelope" or "twist" conformations. Molecular mechanics or DFT calculations can determine the relative energies of these conformers and the energy barriers between them. The preferred conformation can dictate the molecule's reactivity by affecting steric hindrance and the orientation of functional groups.

Electrostatic Potential Mapping: Mapping the calculated electrostatic potential onto the molecule's electron density surface reveals regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this molecule, a strong negative potential would be expected around the oxygen atoms of the nitro and carboxyl groups, while a positive potential would be found near the hydrogen atoms. This information predicts sites for intermolecular interactions and chemical attack.

Substituent Effects: The electronic properties of the nitro group are well-characterized by computational descriptors such as the Substituent Effect Stabilization Energy (SESE) and Charge of the Substituent Active Region (cSAR). researchgate.netresearchgate.net These descriptors quantify the electron-withdrawing power of the nitro group and can be correlated with experimental reactivity data.

Advanced Theoretical Approaches to Chemical Reactivity

Beyond static DFT calculations, more advanced theoretical methods provide a dynamic and more nuanced picture of chemical reactivity.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of systems in the condensed phase. rsc.orgyoutube.com For this compound, MD simulations could be used to study its conformational flexibility in different solvents, its interaction with biological macromolecules if being considered as a drug scaffold, or its aggregation behavior in the solid state. nih.govnih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM): For studying reactions in a complex environment, such as in a solvent or an enzyme active site, QM/MM methods offer a computationally feasible approach. The reactive core of the system (e.g., the pyrrolidine ring and nitro group) is treated with a high-level quantum mechanics method, while the surrounding environment (solvent molecules, protein residues) is treated with a less computationally expensive molecular mechanics force field.

Ab Initio Methods: While DFT is highly effective, other high-accuracy ab initio methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) theory can be used to obtain more precise energies and properties. nih.gov These methods are often used to benchmark DFT results for smaller, model systems to ensure the chosen functional is appropriate for the chemical problem at hand. illinois.edu

These advanced theoretical approaches, while computationally intensive, are critical for building predictive models that can accelerate the design and discovery of new molecules and chemical reactions.

Applications As a Synthetic Intermediate and Building Block

Role in the Construction of Nitrogen-Containing Heterocycles

The pyrrolidine (B122466) ring is a ubiquitous structural motif in a vast number of biologically active compounds and natural products. lookchem.com Benzyl (B1604629) 3-nitropyrrolidine-1-carboxylate serves as a key starting material for accessing a variety of substituted pyrrolidines and for the synthesis of the aromatic pyrrole (B145914) ring system.

The nitro group at the 3-position of Benzyl 3-nitropyrrolidine-1-carboxylate is a versatile functional handle that can be readily transformed into other functionalities, thereby providing access to a wide array of substituted pyrrolidines. A primary transformation is the reduction of the nitro group to a primary amine. This transformation is typically achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂, Pd/C) or metal-based reductions (e.g., SnCl₂, Fe/HCl).

The resulting 3-aminopyrrolidine (B1265635) derivative is a valuable intermediate that can be further elaborated through various N-functionalization reactions, including acylation, alkylation, and sulfonylation, to introduce a diverse range of substituents at the 3-position. This strategy allows for the synthesis of libraries of functionalized pyrrolidines with potential applications in medicinal chemistry and drug discovery.

PrecursorTransformationProductReagents and Conditions
This compoundReduction of nitro groupBenzyl 3-aminopyrrolidine-1-carboxylateH₂, Pd/C or SnCl₂/HCl
Benzyl 3-aminopyrrolidine-1-carboxylateAcylationBenzyl 3-(acylamino)pyrrolidine-1-carboxylateAcyl chloride, base
Benzyl 3-aminopyrrolidine-1-carboxylateAlkylationBenzyl 3-(alkylamino)pyrrolidine-1-carboxylateAlkyl halide, base

This table presents a generalized synthetic pathway for the functionalization of pyrrolidines starting from a 3-nitro derivative.

The pyrrolidine ring of this compound can also serve as a template for the construction of the aromatic pyrrole nucleus. One common strategy involves the oxidation of the pyrrolidine ring. For instance, the nitro group can be leveraged in elimination reactions or other oxidative processes to introduce unsaturation, ultimately leading to the formation of a pyrrole ring. While specific examples starting directly from this compound are not extensively documented, the conversion of substituted pyrrolidines to pyrroles is a known synthetic transformation. nih.gov

Derivation of Chiral Amino Acid Analogues

Chiral amino acid analogues are of significant interest in medicinal chemistry and peptidomimetic studies. The chiral center at the 3-position of this compound makes it an attractive starting material for the synthesis of novel, non-proteinogenic amino acids. The transformation of the nitro group into an amino group, as described previously, followed by manipulation of the carboxylate protecting group, can lead to the formation of chiral β-amino acid derivatives. These analogues can be incorporated into peptides to introduce conformational constraints or to probe biological activity. durham.ac.uknih.gov

Integration into Complex Molecular Architectures

The utility of this compound extends to the synthesis of more complex molecular frameworks, including precursors to natural products.

The pyrrolidine ring is a core structural component of numerous alkaloids and other biologically active natural products. researchgate.net The functionalized pyrrolidine derivatives accessible from this compound can serve as key fragments in the total synthesis of these complex molecules. The ability to introduce diverse functionality at the 3-position with stereochemical control is crucial for building up the intricate architectures of natural products.

Utility as Chiral Building Blocks in Asymmetric Synthesis

The inherent chirality of this compound makes it a valuable tool in asymmetric synthesis, where the goal is to control the stereochemical outcome of a reaction. mdpi.com Chiral pyrrolidine derivatives are widely used as chiral auxiliaries, ligands for asymmetric catalysts, and as chiral synthons. fda.govnih.gov

The Cbz-protected nitrogen and the stereocenter at the 3-position can influence the stereochemical course of reactions on substrates to which it is attached. For example, the pyrrolidine ring can be incorporated into a chiral ligand for a metal catalyst, which then directs the enantioselective or diastereoselective formation of a new stereocenter in a substrate. Although specific applications of this compound as a chiral auxiliary are not extensively detailed in the literature, the broader class of chiral pyrrolidines plays a fundamental role in modern asymmetric synthesis. nih.govfda.gov

ApplicationRole of Chiral PyrrolidineDesired Outcome
Asymmetric CatalysisChiral LigandEnantioselective or Diastereoselective product formation
Chiral AuxiliaryStereochemical ControlFormation of a specific stereoisomer
Chiral SynthonIncorporation of ChiralitySynthesis of enantiomerically pure target molecules

This table illustrates the general utility of chiral pyrrolidines in asymmetric synthesis.

Sustainable Chemistry and Process Intensification in Synthesis

Application of Green Chemistry Principles

Green chemistry principles provide a framework for designing chemical processes that minimize or eliminate the use and generation of hazardous substances. nih.gov For the synthesis of Benzyl (B1604629) 3-nitropyrrolidine-1-carboxylate, these principles guide the selection of reactions, starting materials, and process conditions to enhance efficiency and environmental compatibility.

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.com An ideal reaction has a 100% atom economy.

The synthesis of Benzyl 3-nitropyrrolidine-1-carboxylate can be broken down into two key transformations: the formation of the substituted pyrrolidine (B122466) ring and the N-protection step.

Ring Formation: Modern methods for synthesizing the pyrrolidine ring, such as [3+2] dipolar cycloadditions of azomethine ylides, are noted for their high atom economy as all atoms from the reactants are incorporated into the product. acs.org Catalytic three-component assembly reactions also represent a highly convergent and atom-efficient approach to building substituted pyrrolidines. capes.gov.br

N-Protection: The introduction of the benzyl carboxylate (Cbz) group typically involves reacting the 3-nitropyrrolidine (B12994412) intermediate with benzyl chloroformate (Cbz-Cl) in the presence of a base. youtube.com This type of substitution reaction inherently has a poor atom economy.

A theoretical atom economy calculation for the N-protection step illustrates this inefficiency.

Reaction: 3-Nitropyrrolidine + Benzyl Chloroformate → this compound + HCl

Interactive Data Table: Theoretical Atom Economy of N-Protection

Reactant/ProductFormulaMolecular Weight ( g/mol )Role
3-NitropyrrolidineC₄H₈N₂O₂116.12Reactant
Benzyl ChloroformateC₈H₇ClO₂170.59Reactant
Desired Product C₁₂H₁₄N₂O₄ 250.25 Product
Hydrochloric Acid (HCl)HCl36.46By-product

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 Atom Economy (%) = (250.25 / (116.12 + 170.59)) x 100 = 87.3%

Strategies to improve efficiency could involve catalytic methods that avoid poor atom-economy reagents. organic-chemistry.org While the yield of a reaction is a critical factor, a high yield does not guarantee high atom economy, as significant waste can still be generated. primescholars.com

Preventing waste is a fundamental goal of green chemistry. nih.gov In the proposed synthesis, waste is primarily generated from the nitration process and the N-protection step.

Nitration Waste: Traditional industrial nitration methods often employ a mixture of concentrated nitric and sulfuric acids, which are highly corrosive and generate substantial acidic waste streams that require neutralization and disposal. nih.govacs.org These reactions are also highly exothermic, presenting safety risks and consuming large amounts of energy for cooling. nih.gov

N-Protection Waste: The use of benzyl chloroformate generates an equimolar amount of HCl, which is typically neutralized with a base (e.g., triethylamine (B128534) or sodium carbonate), producing salt waste that must be separated and disposed of. youtube.com

To mitigate this, several strategies can be employed:

Alternative Nitrating Agents: Utilizing reusable solid acid catalysts, such as metal-modified montmorillonite (B579905) KSF, can create an eco-safe and benign nitration process. organic-chemistry.org

Waste Valorization: An innovative approach involves using metal-organic frameworks (MOFs) to capture waste nitrogen dioxide (NO₂) from industrial off-gases. This captured NO₂ can then be used as the nitrating agent, transforming a pollutant into a valuable chemical feedstock and reducing the carbon footprint of the process. nih.govacs.org

Catalytic Processes: Designing catalytic cycles that regenerate the active species and avoid stoichiometric reagents is crucial. For instance, developing catalytic methods for N-protection would be a significant advancement.

Solvent Selection and Alternative Reaction Media

Interactive Data Table: Comparison of Traditional and Green Solvents

Solvent ClassExample(s)IssuesGreen Alternative(s)Benefits of Alternatives
ChlorinatedDichloromethane (DCM)Suspected carcinogen, high volatility2-Methyl-THF, Cyclopentyl methyl ether (CPME)Lower toxicity, derived from renewable sources (2-MeTHF)
Polar AproticNMP, DMFReprotoxic, high boiling point (difficult to remove)1,3-Dioxolane, TOU, CyreneBiodegradable, lower toxicity, derived from biomass (Cyrene)
HydrocarbonToluene (B28343), HexaneNeurotoxic, flammableHeptane, IsooctaneLower toxicity compared to benzene (B151609)/toluene

Modern sustainable approaches for pyrrolidine synthesis advocate for the use of greener media:

Water: Performing reactions in an aqueous medium is ideal, as seen in the synthesis of primary nitroalkanes using silver nitrite. organic-chemistry.org

Solvent-Free (Neat) Conditions: Conducting reactions without a solvent, often with microwave or grinding assistance, eliminates solvent waste entirely and can lead to faster reaction times. researchgate.netmdpi.com

Bio-based Solvents: Solvents derived from renewable feedstocks, such as 2-methyl-THF or Cyrene, are increasingly adopted.

Green Solvents: 2,2,2-Trifluoroethanol has been reported as a reusable green solvent for the synthesis of spiropyrrolidine derivatives. nih.gov

Energy Efficiency in Reaction Processes

Reducing energy consumption is a key aspect of making chemical processes more sustainable and economical. This can be achieved by operating at ambient temperature and pressure or by using alternative energy sources that intensify the process.

Process Intensification: Shifting from traditional batch reactors to continuous flow or microwave-assisted processes can dramatically improve energy efficiency.

Flow Chemistry: For highly exothermic reactions like nitration, flow reactors offer superior heat transfer and temperature control, enhancing safety and minimizing the energy required for cooling. researchgate.net This technology allows for rapid optimization and scaling.

Microwave Irradiation: Microwave-assisted synthesis has been shown to be highly effective for producing pyrrolidine derivatives, significantly reducing reaction times from hours to minutes and thereby lowering energy consumption. nih.gov

Electrosynthesis: Electrochemical methods can drive reactions like the reduction of nitro groups under mild, ambient conditions. This avoids the need for high temperatures and harsh chemical reagents, offering a more energy-efficient and controlled transformation. acs.org

Photocatalysis: Using light to drive reactions, sometimes in combination with flow chemistry, can enable unique transformations at low temperatures, as demonstrated in the oxidation of alcohols using photocatalysts in a Pickering emulsion. mdpi.com

Catalyst Design for Environmentally Benign Transformations

Catalysis is a cornerstone of green chemistry, enabling reactions with higher efficiency, selectivity, and lower waste. The ideal catalyst is highly active, selective, robust, and recyclable.

For Ring Formation:

Homogeneous Catalysis: Transition metals like copper, iridium, and platinum are used to catalyze multicomponent reactions that assemble the pyrrolidine ring with high atom economy and stereocontrol. acs.orgcapes.gov.brnih.gov For example, iridium catalysts can generate azomethine ylides directly from stable lactams for use in cycloadditions. acs.org

Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions. Transaminases, for instance, can be used for the asymmetric synthesis of chiral 2-substituted pyrrolidines from simple starting materials, improving both efficiency and sustainability. acs.org

For Nitration:

Heterogeneous Catalysis: The use of solid, recyclable catalysts like modified clays (B1170129) or zeolites avoids the waste associated with homogeneous acid catalysts. organic-chemistry.org

MOF-based Catalysis: As mentioned, metal-organic frameworks can be designed not only to capture waste NO₂ but also to act as the catalytic platform for its subsequent use in nitration reactions, representing a circular economy approach. nih.govacs.org

For Protection/Deprotection:

While the N-protection step with benzyl chloroformate is stoichiometric, the subsequent removal of the Cbz group is often achieved via catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst. The development of more active and sustainable versions of this catalyst, which can be used at low loadings and are easily recovered, aligns with green chemistry principles. organic-chemistry.org

By systematically applying these principles of sustainable chemistry and process intensification, the synthesis of this compound can be designed to be safer, more efficient, and more environmentally benign than routes relying on traditional synthetic methodologies.

Q & A

Q. What are the recommended synthetic routes for preparing benzyl 3-nitropyrrolidine-1-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound can be synthesized via nitration of benzyl pyrrolidine-1-carboxylate derivatives. Key steps include:
  • Protection : Use benzyl chloroformate to protect the pyrrolidine nitrogen, forming benzyl pyrrolidine-1-carboxylate .
  • Nitration : Introduce the nitro group at the 3-position using mixed acid (HNO₃/H₂SO₄) or acetyl nitrate. Monitor temperature (0–5°C) to minimize side reactions like over-nitration or ring decomposition .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity.
    Data Table :
Nitration ReagentTemperature (°C)Yield (%)Purity (HPLC)
HNO₃/H₂SO₄0–565–70≥95%
Acetyl nitrate-10–075–80≥98%

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Expect signals for the benzyl group (δ 7.3–7.4 ppm, multiplet) and pyrrolidine protons. The nitro group induces deshielding of adjacent protons (δ 3.5–4.5 ppm for H-2 and H-4) .
  • ¹³C NMR : The carbonyl carbon (C=O) appears at ~155 ppm; the nitro group shifts adjacent carbons to ~80–90 ppm.
  • IR : Strong peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1700 cm⁻¹ (C=O stretch).

Q. What safety protocols are recommended for handling nitro-substituted pyrrolidine derivatives?

  • Methodological Answer : While specific toxicological data for this compound are limited, analog studies (e.g., benzyl 4-aminopiperidine-1-carboxylate) recommend:
  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors or dust.
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the nitro group at the 3-position influence the pyrrolidine ring’s conformational flexibility?

  • Methodological Answer : The nitro group introduces steric and electronic effects:
  • Steric Hindrance : Reduces pseudorotation by stabilizing a specific puckered conformation (e.g., envelope or twist-boat).
  • Electronic Effects : The electron-withdrawing nitro group polarizes the ring, affecting nucleophilic reactivity at the nitrogen.
    Analysis : Use Cremer-Pople puckering coordinates (q, θ, φ) derived from X-ray crystallography or DFT calculations to quantify ring distortion .

Q. What crystallographic strategies resolve ambiguities in structural data for nitro-substituted heterocycles?

  • Methodological Answer :
  • Data Collection : High-resolution X-ray diffraction (Cu-Kα, λ = 1.5418 Å) at low temperature (100 K) reduces thermal motion artifacts.
  • Refinement : Use SHELXL for small-molecule refinement, applying restraints for disordered nitro groups .
  • Visualization : ORTEP-3 diagrams clarify thermal ellipsoids and bond angles .
    Example Data :
Bond Angle (N1-C3-NO₂)Experimental (XRD)DFT Calculated
115.2°116.5°

Q. How can conflicting reactivity data (e.g., unexpected byproducts in nucleophilic substitutions) be systematically analyzed?

  • Methodological Answer :
  • Mechanistic Probes :

Isotopic Labeling : Use deuterated solvents to track proton transfer steps.

Kinetic Studies : Monitor reaction progress via in-situ IR or LC-MS to identify intermediates.

  • Computational Modeling : Gaussian or ORCA software calculates transition states to explain regioselectivity.
    Case Study : Nitro-group-directed ring-opening reactions may compete with desired substitutions; DFT analysis identifies competing pathways .

Q. What strategies validate the purity of this compound in asymmetric synthesis applications?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak® column (e.g., AD-H) with hexane/isopropanol to resolve enantiomers.
  • Polarimetry : Compare specific rotation ([α]D²⁵) with literature values for analogous compounds (e.g., (S)-1-benzyl-3-methylaminopyrrolidine ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.